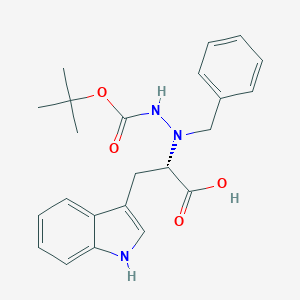

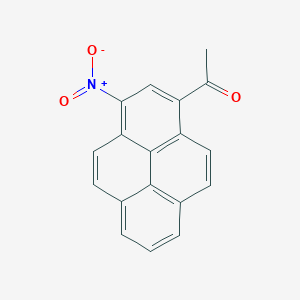

![molecular formula C10H14N2O2S B066827 1-[(2-Aminophenyl)sulfonyl]pyrrolidine CAS No. 163460-75-1](/img/structure/B66827.png)

1-[(2-Aminophenyl)sulfonyl]pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

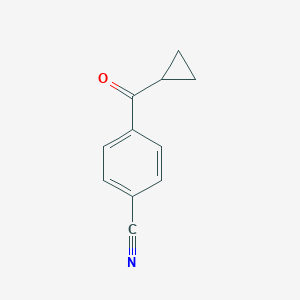

1-(2-Aminophenyl)sulfonyl]pyrrolidine (APS) is an organic compound and a derivative of pyrrolidine. It is a cyclic amine containing a sulfonyl group, which is an organic compound containing a sulfonyl functional group. APS is an important intermediate in the synthesis of a variety of drugs and other compounds, and is used in a variety of scientific research applications.

Applications De Recherche Scientifique

Drug Discovery

The pyrrolidine ring, which is a part of the structure of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Anticancer Therapy

Unnatural nucleoside analogs, which can be synthesized using pyrrolidine-functionalized nucleosides, can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

Antiviral Therapy

As mentioned above, pyrrolidine-functionalized nucleosides can limit viral infection by inhibiting HIV reverse transcriptase . This makes “1-[(2-Aminophenyl)sulfonyl]pyrrolidine” a potential candidate for antiviral therapy.

Anti-Inflammatory Applications

Pyrimidines, which can potentially be synthesized using pyrrolidine derivatives, have shown a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Biologically Active Compounds

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported in the literature as bioactive molecules with target selectivity . This suggests that “1-[(2-Aminophenyl)sulfonyl]pyrrolidine” could be used in the synthesis of these biologically active compounds.

Synthesis of 1,5-Substituted Pyrrolidin-2-Ones

The compound can potentially be used in the synthesis of 1,5-substituted pyrrolidin-2-ones . These compounds can be synthesized using transformations of DA cyclopropanes .

Mécanisme D'action

Mode of Action

The mode of action of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine . .

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFUKILZHOHKOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588492 |

Source

|

| Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Aminophenyl)sulfonyl]pyrrolidine | |

CAS RN |

163460-75-1 |

Source

|

| Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)